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Compound of Interest

Compound Name: 2-Methyl-5-(p-tolyldiazenyl)aniline

Cat. No.: B12400892 Get Quote

Disclaimer: As of December 2025, a comprehensive search of scientific literature and spectral

databases has revealed no publicly available experimental spectroscopic data (NMR, IR, Mass

Spectrometry) for the specific compound 2-Methyl-5-(p-tolyldiazenyl)aniline. This guide,

therefore, provides an in-depth overview of the expected spectroscopic characteristics based

on the known behavior of its constituent functional groups. Additionally, it outlines general

experimental protocols for acquiring such data. This information is intended for researchers,

scientists, and professionals in drug development to guide the analysis of this or structurally

similar compounds.

Predicted Spectroscopic Data
The structure of 2-Methyl-5-(p-tolyldiazenyl)aniline contains several key functional groups

that will dictate its spectroscopic signatures: a primary aromatic amine, an azo group (-N=N-),

two methyl-substituted aromatic rings, and the aromatic protons themselves. The following

tables summarize the predicted data based on typical values for these moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton Type
Expected Chemical Shift (δ,

ppm)
Notes

Aromatic Protons (Ar-H) 6.5 - 8.0

The exact shifts will depend on

the substitution pattern and

electronic effects of the amine

and azo groups. Protons ortho

and para to the -NH₂ group will

be shifted upfield (lower ppm),

while those adjacent to the azo

group will be shifted downfield

(higher ppm).

Amine Protons (-NH₂) 3.5 - 5.0

This signal is often broad and

its position is dependent on

solvent and concentration. It

can be confirmed by D₂O

exchange, which would cause

the peak to disappear.[1]

Methyl Protons (-CH₃) 2.2 - 2.5

The two methyl groups are in

slightly different electronic

environments and may appear

as two distinct singlets.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Type
Expected Chemical Shift (δ,

ppm)
Notes

Aromatic Carbons (Ar-C) 110 - 155

Carbons attached to the

nitrogen of the amine group

will be shifted upfield, while

those attached to the azo

group will be shifted downfield.

Aromatic Carbons bonded to

Nitrogen (C-N)
140 - 150

The specific shifts depend on

whether the nitrogen is part of

the amine or the azo group.

Methyl Carbons (-CH₃) 20 - 25

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Functional Group
Expected Absorption

Range (cm⁻¹)
Vibration Mode Intensity

N-H (Amine) 3300 - 3500

Stretching

(asymmetric and

symmetric for primary

amine)

Medium, Sharp (two

bands expected)[1][2]

C-H (Aromatic) 3000 - 3100 Stretching Medium to Weak[3]

C-H (Methyl) 2850 - 2960 Stretching Medium

C=C (Aromatic) 1450 - 1600 Ring Stretching
Medium to Strong

(multiple bands)[4]

N=N (Azo) 1400 - 1450 Stretching

Weak or inactive

(often difficult to

observe in

symmetrical

molecules)

C-N (Aromatic Amine) 1250 - 1350 Stretching Strong[2]

C-H (Aromatic) 690 - 900 Out-of-plane Bending
Strong (pattern can

indicate substitution)

Table 4: Predicted Mass Spectrometry Data
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Ion Type Expected m/z Value Notes

Molecular Ion [M]⁺ 225.13

The molecular formula is

C₁₄H₁₅N₃. An odd molecular

weight is consistent with the

nitrogen rule for a compound

with an odd number of nitrogen

atoms.[5]

Fragment Ions Varies

Common fragmentation

patterns for aromatic azo

compounds involve cleavage

of the C-N bonds adjacent to

the azo group.[6] Expect to

see fragments corresponding

to the tolyl and methylaniline

radical cations.

General Experimental Protocols
The following are generalized procedures for the spectroscopic analysis of a solid organic

compound such as 2-Methyl-5-(p-tolyldiazenyl)aniline.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[7] The choice of

solvent is crucial to avoid obscuring sample peaks.

Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift

referencing (δ = 0.0 ppm).[8]

Acquisition:

Place the NMR tube in the spectrometer's probe.

The instrument is "locked" onto the deuterium signal of the solvent.
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The magnetic field is "shimmed" to achieve homogeneity.

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise

ratio.

For ¹³C NMR, a larger sample amount (50-100 mg) and a longer acquisition time are

typically required due to the low natural abundance of the ¹³C isotope.[7] Proton

decoupling is generally used to simplify the spectrum to singlets for each unique carbon.

[9]

2.2 Infrared (IR) Spectroscopy

For a solid sample, one of the following methods is typically used:

KBr Pellet Method:

Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder

until a fine, uniform mixture is obtained.[10]

Place the mixture in a pellet press and apply high pressure to form a thin, transparent

pellet.[11]

Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Thin Solid Film Method:

Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or

acetone).[12]

Drop the solution onto a salt plate (NaCl or KBr) and allow the solvent to evaporate,

leaving a thin film of the compound.[12]

Place the plate in the sample holder and acquire the spectrum.

2.3 Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a common soft ionization technique suitable for this type of

molecule.
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Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent,

often a mixture of acetonitrile and water with a small amount of acid (e.g., formic acid) to

promote protonation for positive ion mode.[13]

Infusion: The sample solution is introduced into the ESI source at a low flow rate via a

syringe pump or through a liquid chromatography (LC) system.

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged

droplets. The solvent evaporates with the aid of a drying gas (like nitrogen), leading to the

formation of gas-phase ions (e.g., [M+H]⁺).[14][15]

Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]

Detection: The detector records the abundance of ions at each m/z value, generating the

mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a newly

synthesized compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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